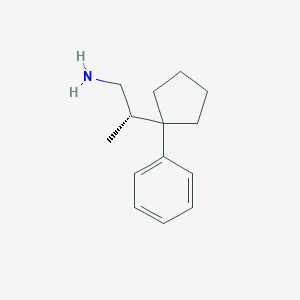

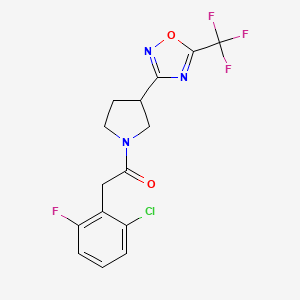

![molecular formula C15H15NO4 B2915778 (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate CAS No. 2137589-66-1](/img/structure/B2915778.png)

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research groups worldwide have directed their efforts toward the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold , which serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Most approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Conversion

- A study by Mollet et al. (2012) demonstrated the use of related bicyclic β-lactams for synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a method alternative to known preparations and useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Novel Building Blocks for Drug Discovery

- Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals and aiming at drug discovery applications (Denisenko et al., 2017).

Transformation into Bicyclic β-Lactams

- Piens et al. (2016) described the preparation of cis-3-aryl-4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, a novel class of C-fused bicyclic β-lactams with potential as β-lactamase inhibitors (Piens et al., 2016).

Photochemical Synthesis

- A research by Jirásek et al. (2017) demonstrated the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes, a method towards the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes (Jirásek et al., 2017).

Antibacterial and Antifungal Activity

- Chavan et al. (2020) synthesized azetidine derivatives and screened them for antibacterial and antifungal activities, indicating their potential in medicinal applications (Chavan, Jadhav, Farooqui, & Rai, 2020).

Conformational Studies

- The work by Yoon and Shin (1996) on Penicillin V Benzhydryl Ester Sulfoxide Monohydrate, which contains a similar 1-azabicyclo[3.2.0]heptane moiety, contributed to understanding the conformational aspects of these compounds (Yoon & Shin, 1996).

Propiedades

IUPAC Name |

(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZGCXQDCEPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

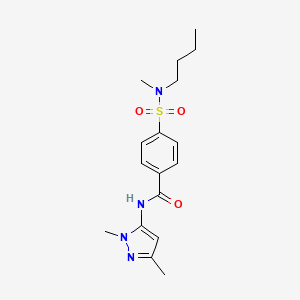

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

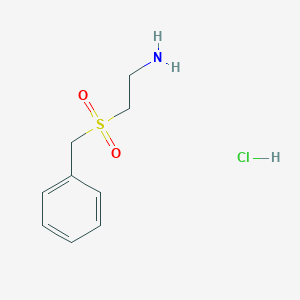

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)